4-Bromoantipyrine

Vue d'ensemble

Description

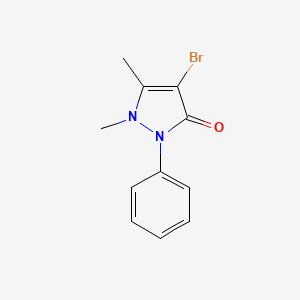

4-Bromoantipyrine is an organic compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol . It is a derivative of antipyrine, characterized by the presence of a bromine atom at the fourth position of the pyrazolone ring. This compound is typically a white crystalline powder and is soluble in organic solvents such as alcohols, esters, and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromoantipyrine can be synthesized through the bromination of antipyrine. A common method involves the reaction of antipyrine with N-bromosuccinimide in dichloromethane at room temperature. The reaction proceeds as follows :

- Dissolve antipyrine in dichloromethane.

- Add N-bromosuccinimide portionwise to the solution while stirring.

- Allow the reaction to proceed at room temperature for 30 minutes.

- Quench the reaction with a saturated aqueous solution of potassium carbonate.

- Extract the organic layer with ethyl acetate.

- Wash the organic layer with water and dry over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the product using silica column chromatography to yield this compound with a 90% yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and high yield. The purification steps are also scaled up, often involving automated chromatography systems.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromoantipyrine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, forming antipyrine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include various substituted antipyrine derivatives.

Oxidation Reactions: Products include oxides or other oxidized derivatives.

Reduction Reactions: The primary product is antipyrine.

Applications De Recherche Scientifique

4-Bromoantipyrine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Employed in biochemical assays and studies involving enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Bromoantipyrine is primarily based on its ability to interact with biological molecules. It is thought to inhibit enzymes involved in prostaglandin synthesis, similar to antipyrine. This inhibition increases the pain threshold and reduces inflammation . The compound targets cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins .

Comparaison Avec Des Composés Similaires

Antipyrine: The parent compound, lacking the bromine atom.

4-Aminoantipyrine: Contains an amino group instead of a bromine atom.

4-Chloroantipyrine: Contains a chlorine atom instead of a bromine atom.

Comparison:

4-Bromoantipyrine vs. Antipyrine: The presence of the bromine atom in this compound enhances its reactivity and allows for further functionalization.

This compound vs. 4-Aminoantipyrine: The amino group in 4-Aminoantipyrine provides different reactivity, making it suitable for forming Schiff bases and other derivatives.

This compound vs. 4-Chloroantipyrine: The bromine atom in this compound is larger and more polarizable than the chlorine atom, which can influence the compound’s reactivity and interactions.

Activité Biologique

4-Bromoantipyrine, a halogenated derivative of antipyrine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is part of the pyrazolone class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromine atom at the para position significantly influences its reactivity and biological activity compared to other derivatives like 4-iodoantipyrine.

Biological Activities

Analgesic and Antipyretic Effects

Antipyrine derivatives, including this compound, are known for their analgesic and antipyretic properties. Research indicates that these compounds can effectively reduce fever and alleviate pain through mechanisms that involve inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis .

Antiviral Activity

Recent studies have shown that this compound exhibits moderate antiviral activity. Specifically, it has demonstrated effectiveness against the influenza virus A/Puerto Rico/8/34 (H1N1) strain . The compound's mechanism involves interference with viral replication processes, although further research is needed to elucidate the precise pathways involved.

Reactivity in Chemical Transformations

this compound has been utilized in various synthetic transformations due to its reactivity. It participates in palladium-catalyzed cross-coupling reactions, which are essential for constructing more complex organic molecules. Studies indicate that while this compound shows lower reactivity compared to its iodo counterpart, it can still serve as a valuable intermediate in organic synthesis .

Case Studies

-

Cerebral Blood Flow Measurement

A comparative study highlighted the use of radioactive this compound for measuring cerebral blood flow in humans. The study established protocols for preparing this compound, demonstrating its utility in medical imaging techniques . -

Synthesis and Characterization

In a series of experiments aimed at synthesizing polyfluoroalkyl-substituted antipyrines, researchers found that this compound could be effectively modified through palladium-catalyzed reactions. The optimal conditions led to high yields of desired products while minimizing by-products, showcasing its potential in drug development .

Data Tables

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Analgesic | Moderate | COX inhibition |

| Antipyretic | Moderate | Decreased prostaglandin synthesis |

| Antiviral | Moderate against H1N1 | Interference with viral replication |

| Reactivity in Synthesis | High with modifications | Palladium-catalyzed cross-coupling reactions |

Propriétés

IUPAC Name |

4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWWSDVPNCBSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202616 | |

| Record name | 4-Bromoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-65-3 | |

| Record name | 4-Bromoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoantipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoantipyrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromoantipyrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND27C4CND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Bromoantipyrine in scientific research?

A1: this compound serves as a precursor in the synthesis of radiopharmaceuticals, specifically for the preparation of 4-[⁸²Br]Bromoantipyrine and 4-[¹³¹I]Iodoantipyrine. [] These radiolabeled compounds are valuable tools for measuring cerebral blood flow. []

Q2: Are there alternative methods for synthesizing the radiolabeled antipyrine derivatives?

A2: Yes, several methods exist for synthesizing 4-[⁸²Br]Bromoantipyrine, including the melt method, isotopic exchange in acidic medium, and a silica gel-catalyzed method. [] The melt method demonstrates the highest radiochemical yield (approximately 90%). [] Similarly, 4-[¹³¹I]Iodoantipyrine can be synthesized using these methods, achieving even higher radiochemical yields than its bromine counterpart. []

Q3: How does the silica gel-catalyzed method influence the radiochemical yield of 4-[¹³¹I]Iodoantipyrine?

A3: The radiochemical yield in the silica gel-catalyzed method depends primarily on the reaction time between antipyrine and the [¹³¹I]NaI solution. Interestingly, the contact time between the antipyrine-[¹³¹I]NaI solution and silica gel doesn't significantly impact the yield. [] Researchers propose that I₂ or I⁺ acts as an intermediate in this reaction. []

Q4: Why is 4-Iodoantipyrine (4-IAP) labeled with Iodine-123 considered a potential radiopharmaceutical?

A4: 4-Iodoantipyrine labeled with Iodine-123 (4-IAP (I-123)) is proposed as a radiopharmaceutical for directly imaging regional cerebral perfusion. [, ] This application demands a dependable source of the labeled compound for routine clinical use. [, ]

Q5: How is 4-IAP (I-123) prepared for radiopharmaceutical use?

A5: 4-IAP (I-123) can be prepared through an exchange reaction between Na¹²³I and either this compound (4-BrAP) or 4-IAP itself. [, ] This exchange occurs in an aqueous acidic solution with heating. [, ] A reliable kit method utilizes an H₃PO₄ buffer system at a pH of 2.5 during the labeling process. [, ] Subsequently, NaOH is added to adjust the pH to 7.0, creating a convenient and consistent method for routine 4-IAP (I-123) preparation from commercially available Na¹²³I. [, ]

- Robinson Jr, G. D., et al. (1982). Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. Journal of Nuclear Medicine, 23(12), 1099–1102.

- Lin, T. K., et al. (1982). Kit method of preparation of 4-Iodoantipyrine (I-123) from Na123I: concise communication. Journal of Nuclear Medicine, 23(12), 1099–1102.

- Lu, S.-Y., et al. (1990). A comparative study of the preparation of radioactive 4‐bromoantipyrine and 4‐iodoantipyrine for the measurement of cerebral blood flow. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1191–1201.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.